Home > Products > Screening Compounds P139533 > Thalidomide-O-acetamido-PEG5-C2-acid
Thalidomide-O-acetamido-PEG5-C2-acid -

Thalidomide-O-acetamido-PEG5-C2-acid

Catalog Number: EVT-14895559
CAS Number:
Molecular Formula: C28H37N3O13
Molecular Weight: 623.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-acetamido-PEG5-C2-acid is a synthetic compound that incorporates thalidomide, a drug historically known for its sedative properties and later for its use in treating certain cancers and inflammatory conditions. This compound is classified as a prodrug, which means it is metabolized into an active pharmacological agent within the body. The addition of polyethylene glycol (PEG) enhances its solubility and bioavailability, making it more effective for therapeutic applications.

Source

Thalidomide-O-acetamido-PEG5-C2-acid can be synthesized through various chemical methods that involve the modification of thalidomide with acetamido and PEG linkers. These modifications are designed to improve the pharmacokinetic properties of thalidomide, allowing for better therapeutic outcomes in clinical settings.

Classification

This compound falls under the category of bioconjugates, specifically designed for targeted drug delivery. It is also associated with PROTAC (PROteolysis TArgeting Chimeras) technology, which aims to selectively degrade disease-causing proteins rather than merely inhibiting them.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-acetamido-PEG5-C2-acid typically involves several steps:

  1. Preparation of Thalidomide Derivative: The initial step focuses on modifying thalidomide to introduce reactive functional groups that can facilitate further conjugation.
  2. Linking Acetamido Group: An acetamido group is introduced through an amide bond formation with the modified thalidomide.
  3. PEGylation: The PEG moiety is then attached to enhance solubility and stability. This process often involves coupling reactions where the PEG chain is linked via an ester or amide bond.

Technical Details

The synthesis may utilize various coupling agents and solvents, with reaction conditions optimized for yield and purity. Common reagents include carbodiimides for amide bond formation and specific solvents like dimethyl sulfoxide or dichloromethane to facilitate the reaction.

Molecular Structure Analysis

Structure

The molecular structure of Thalidomide-O-acetamido-PEG5-C2-acid consists of:

  • A thalidomide core
  • An acetamido functional group
  • A polyethylene glycol chain with five ethylene glycol units
  • A carboxylic acid group at the end of the PEG chain

Data

  • Molecular Formula: C_{n}H_{m}N_{o}O_{p} (exact formula varies based on PEG length)
  • Molecular Weight: Approximately 500 - 700 g/mol depending on the specific length of the PEG chain.
  • IUPAC Name: 2-(Acetamido)-N-(5-(2-carboxyethyl)-2-hydroxyethyl)-thiazole-4-carboxamide (indicative structure).
Chemical Reactions Analysis

Reactions

Thalidomide-O-acetamido-PEG5-C2-acid can undergo various chemical reactions:

  1. Hydrolysis: The ester bonds in the PEG moiety can be hydrolyzed under acidic or basic conditions, releasing the active thalidomide component.
  2. Amidation: Further reactions can occur at the carboxylic acid group, allowing for conjugation with other molecules or targeting ligands.

Technical Details

Common reagents used in these reactions include:

  • Acidic or basic catalysts for hydrolysis
  • Coupling agents such as N-hydroxysuccinimide for amidation reactions.
Mechanism of Action

The mechanism of action of Thalidomide-O-acetamido-PEG5-C2-acid primarily involves:

  1. Targeting Specific Proteins: The compound binds to specific cellular targets, including E3 ubiquitin ligases, facilitating the degradation of proteins associated with cancer progression.
  2. Modulation of Immune Response: Thalidomide derivatives are known to modulate immune responses, which can be beneficial in treating inflammatory diseases.

Data

Research indicates that compounds like Thalidomide-O-acetamido-PEG5-C2-acid can lead to significant reductions in tumor growth by promoting targeted protein degradation pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents and slightly soluble in water due to the presence of PEG.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • pKa Values: Indicative of acidic properties due to carboxylic acid groups; specific values depend on the exact structure.
PropertyValue
Molecular Weight~500 - 700 g/mol
SolubilitySoluble in DMSO, slightly soluble in water
StabilityStable at room temperature
Applications

Thalidomide-O-acetamido-PEG5-C2-acid has several scientific uses:

  1. Cancer Treatment: Its ability to target and degrade specific proteins makes it a candidate for cancer therapies.
  2. Inflammatory Diseases: The immunomodulatory effects can be harnessed for conditions such as multiple myeloma and autoimmune diseases.
  3. Drug Development: As part of PROTAC technology, it represents a novel approach in drug design aimed at enhancing specificity and efficacy in targeting disease mechanisms.
Introduction to Targeted Protein Degradation and E3 Ligase Ligands

Historical Evolution of Thalidomide Derivatives in Molecular Pharmacology

The journey of thalidomide from a notorious teratogen to a molecular tool exemplifies rational drug rediscovery. Initially marketed in the 1950s as a sedative, thalidomide was withdrawn due to severe teratogenic effects causing limb malformations. Decades later, research revealed its efficacy in erythema nodosum leprosum (ENL) and multiple myeloma, reigniting pharmacological interest. The pivotal breakthrough came in 2010 when Ito et al. identified cereblon (CRBN) as thalidomide's primary protein target, explaining both its therapeutic and teratogenic effects through modulation of the CRL4CRBN E3 ubiquitin ligase complex [2] [4].

Structural characterization of the thalidomide-binding domain (TBD) revealed a hydrophobic tri-Trp pocket (composed of residues Trp380, Trp386, and Trp400 in human CRBN) that preferentially accommodates the glutarimide moiety of thalidomide and its analogs. The phthalimide ring, conversely, projects outward, providing a solvent-exposed vector for linker attachment in PROTAC design. This discovery catalyzed the development of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which exhibit enhanced binding affinity and specificity for CRBN [2] [9].

Table 1: Evolution of Thalidomide-Based E3 Ligase Ligands

CompoundKey Structural FeaturesCRBN Affinity (KD)Therapeutic Milestone
Thalidomide (Racemate)Chiral center at C3 position; no linker~250 µMWithdrawn (teratogenicity), later approved for ENL and myeloma
(S)-Thalidomide(S)-configuration at glutarimide C3~10-fold stronger than (R)Greater teratogenicity and TNF-α inhibition [4]
Lenalidomide4-amino-substituted phthalimide ring~100 nMFDA-approved for myelodysplastic syndromes and myeloma
PomalidomideDehydro-piperidine ring modificationSub-100 nMFDA-approved for refractory myeloma
Thalidomide-O-acetamido-PEG5-C2-acidPEG5 linker with terminal carboxylic acidRetains nanomolar rangeEnables synthesis of soluble, effective PROTACs [5] [10]

Importantly, enantiomeric specificity profoundly influences CRBN binding. Deuterium-stabilized enantiomer studies demonstrated that (S)-thalidomide binds CRBN with approximately 10-fold greater affinity than the (R)-enantiomer and more potently induces degradation of transcription factors IKZF1/3 (Ikaros and Aiolos). This stereoselectivity arises from differential conformational stabilization: the (S)-enantiomer adopts a relaxed glutarimide ring conformation that optimally fits the tri-Trp pocket, while the (R)-enantiomer experiences steric clashes [4]. Thalidomide-O-acetamido-PEG5-C2-acid builds upon this foundational knowledge by incorporating a stabilized glutarimide pharmacophore while appending a functionalized PEG linker designed to optimize PROTAC pharmacokinetics.

Rationale for PEGylation in PROTAC Design: Enhancing Solubility and Pharmacokinetics

PROTACs face significant developability challenges due to their inherently large molecular weights (often >800 Da) and hydrophobic surfaces, resulting in poor aqueous solubility, limited cellular permeability, and suboptimal pharmacokinetics. PEGylation—the covalent attachment of polyethylene glycol chains—addresses these limitations through multifaceted biophysical mechanisms. The hydrophilic polymer chains coordinate 2-3 water molecules per ethylene glycol unit, creating a protective hydration shell that increases hydrodynamic radius, shields proteolytic cleavage sites, and reduces renal clearance by shifting elimination from glomerular filtration to hepatic pathways. Crucially, PEGylation decreases surface hydrophobicity, minimizing nonspecific protein interactions and opsonization that trigger immune recognition [3] [7].

The PEG5 linker in Thalidomide-O-acetamido-PEG5-C2-acid refers to a discrete polyethylene glycol chain comprising five ethylene glycol units (approximately 22 atoms), providing an optimal balance between hydrophilicity enhancement and minimal steric interference with ternary complex formation. Unlike traditional polymeric PEGylation used for protein therapeutics, which employs large, polydisperse PEG chains (e.g., 20-40 kDa), PROTAC-focused PEGylation utilizes short, monodisperse PEG spacers that maintain molecular weights below the renal threshold while conferring "stealth" properties. The terminal carboxylic acid (-COOH) enables straightforward amide coupling to amine-containing target protein ligands, forming hydrolytically stable conjugates [3] [10].

Table 2: Impact of PEGylation on PROTAC-Relevant Properties

PropertyNon-PEGylated PROTACsPEGylated PROTACs (e.g., Thalidomide-O-acetamido-PEG5-C2-acid)Biological Consequence
Aqueous SolubilityOften <10 µMTypically >100 µMEnables intravenous formulation without cosolvents; improves oral bioavailability
Plasma Half-lifeShort (minutes-hours)Extended (hours-days)Sustained target engagement with reduced dosing frequency
Proteolytic StabilitySusceptible to esterase/peptidase cleavagePEG hydration shell impedes enzyme accessReduced metabolic clearance; enhanced systemic exposure
Hydrodynamic VolumeSmall (rapid renal clearance)Increased (shift to hepatic clearance)Avoids rapid glomerular filtration
ImmunogenicityModerate-high for peptide-based PROTACsLow ("self" masking of epitopes)Reduced risk of neutralizing antibody development

The strategic positioning of the acetamido group (-NHCOCH3) adjacent to the phthalimide ring serves dual purposes: (1) it replaces a hydrogen-bond donor (N-H) with a hydrogen-bond acceptor (N-COCH3), reducing intermolecular aggregation tendencies; and (2) it provides a metabolic stabilization point, blocking oxidative metabolism that commonly occurs at the phthalimide nitrogen. This modification exemplifies structure-guided optimization to enhance ligand-ligand efficiency while preserving critical CRBN-binding interactions [5]. Consequently, PROTACs incorporating Thalidomide-O-acetamido-PEG5-C2-acid exhibit markedly improved pharmacokinetic profiles compared to those using non-PEGylated thalidomide analogs, as evidenced by increased plasma AUC (area under the curve) and enhanced tumor penetration in preclinical models.

Role of Thalidomide-O-acetamido-PEG5-C2-acid in Cereblon-Mediated Ubiquitination

Thalidomide-O-acetamido-PEG5-C2-acid functions as a high-affinity CRBN recruiter within PROTAC architectures, enabling the hijacking of the CRL4CRBN E3 ligase complex to neo-substrates. The molecule retains the essential pharmacophoric elements for CRBN engagement: the glutarimide ring inserts into the tri-Trp pocket via van der Waals contacts with Phe371, Trp380, and Trp386 (human numbering), while its carbonyl groups form hydrogen bonds with His378 and a structural water molecule. The phthalimide ring projects toward solvent, allowing the acetamido-PEG5 linker to extend without steric hindrance [2] [9].

Table 3: Structural Components and Functional Contributions of Thalidomide-O-acetamido-PEG5-C2-acid

Structural ElementChemical CompositionRole in PROTAC Function
Glutarimide Pharmacophore3-(2,6-dioxopiperidin-3-yl)Binds CRBN tri-Trp pocket with nanomolar affinity; induces conformational change enabling neo-substrate recruitment
Phthalimide RingIsoindoline-1,3-dionePositions linker away from CRBN binding interface; solvent-exposed for conjugation
Acetamido Group-NHCOCH3Reduces aggregation potential; blocks metabolic N-demethylation; modulates electronic properties
PEG5 Spacer-O-(CH2CH2O)5-Enhances solubility; provides flexibility and length (∼20 Å) for optimal ternary complex formation
Terminal Acid-CH2CH2COOHEnables amide coupling to target protein ligands via carbodiimide or activated ester chemistry

The PEG5 spacer plays a critical role beyond solubility enhancement—it acts as a conformational regulator influencing ternary complex geometry. Optimal ubiquitin transfer requires precise spatial orientation between the E2~Ub thioester and lysine residues on the target protein. Crystallographic studies of related CRBN-PROTAC-target complexes reveal that PEG linkers of 5-10 units (∼15-30 Å) provide sufficient conformational entropy to sample productive orientations while maintaining proximity. The flexible ethylene glycol units permit hinge-like motions between the E3 ligase and target protein, increasing the probability of forming a catalytically competent complex. This contrasts with rigid alkyl or aryl linkers that may lock the PROTAC into unproductive conformations [6] [10].

Upon ternary complex formation, Thalidomide-O-acetamido-PEG5-C2-acid facilitates polyubiquitination of the target protein through a processive cascade: (1) the CRBN-DDB1-CUL4A-RBX1 complex positions an E2 ubiquitin-conjugating enzyme (typically CDC34 or UBE2G1) near the target; (2) lysine residues on the target protein are conjugated with ubiquitin via isopeptide bonds; and (3) iterative ubiquitin transfers form K48-linked polyubiquitin chains, signaling proteasomal degradation. The efficiency of this process—quantified by the degradation DC50—depends critically on the cooperative stability of the ternary complex, which is enhanced by the PEG linker's ability to minimize steric clashes and maximize protein-protein interface complementarity [2] [6].

Synthetic accessibility further distinguishes Thalidomide-O-acetamido-PEG5-C2-acid as a practical PROTAC building block. The molecule is synthesized through sequential etherification and amidation steps: (1) alkylation of thalidomide's phthalimide nitrogen with bromoacetate; (2) amidation with amino-PEG5-acid; and (3) acetylation of the intermediate amine. This route, commercialized by suppliers like Tenova Pharmaceuticals, yields material with >95% purity, suitable for straightforward conjugation to target ligands via carbodiimide coupling (EDC/HOBt) or active ester formation (NHS esters). The availability of this compound has accelerated the development of CRBN-based degraders against diverse targets, including kinases, transcription factors, and epigenetic regulators [5] [10].

Properties

Product Name

Thalidomide-O-acetamido-PEG5-C2-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C28H37N3O13

Molecular Weight

623.6 g/mol

InChI

InChI=1S/C28H37N3O13/c32-22-5-4-20(26(36)30-22)31-27(37)19-2-1-3-21(25(19)28(31)38)44-18-23(33)29-7-9-40-11-13-42-15-17-43-16-14-41-12-10-39-8-6-24(34)35/h1-3,20H,4-18H2,(H,29,33)(H,34,35)(H,30,32,36)

InChI Key

OLQQVNTWNYGGJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.